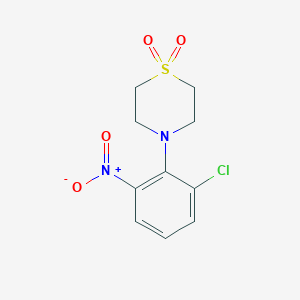
4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide is a heterocyclic organic compound that contains a thiomorpholine ring substituted with a 2-chloro-6-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide typically involves the reaction of thiomorpholine with 2-chloro-6-nitrobenzene under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, followed by nucleophilic substitution with 2-chloro-6-nitrobenzene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anti-inflammatory properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies to understand the interactions of thiomorpholine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoro-4-nitrophenyl)thiomorpholine 1,1-Dioxide: Similar structure but with a fluorine atom instead of chlorine.
4-(2-Chloro-6-nitrophenyl)morpholine: Similar structure but with a morpholine ring instead of thiomorpholine.
Uniqueness
4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide is unique due to the presence of both the thiomorpholine ring and the 2-chloro-6-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11ClN2O4S |
|---|---|
Molecular Weight |
290.72 g/mol |
IUPAC Name |
4-(2-chloro-6-nitrophenyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C10H11ClN2O4S/c11-8-2-1-3-9(13(14)15)10(8)12-4-6-18(16,17)7-5-12/h1-3H,4-7H2 |
InChI Key |
VKSDFFDQAFSOIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


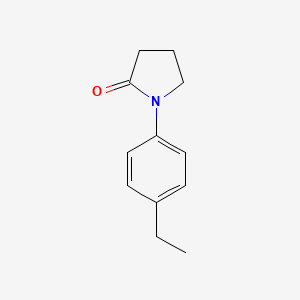
![2-[(Boc)(ethyl)amino]pentanoic Acid](/img/structure/B13703005.png)
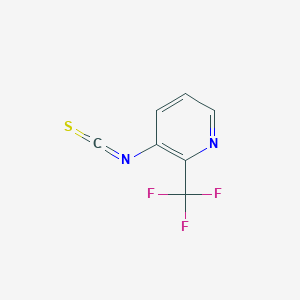

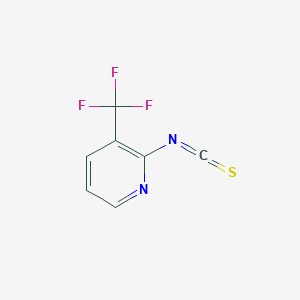

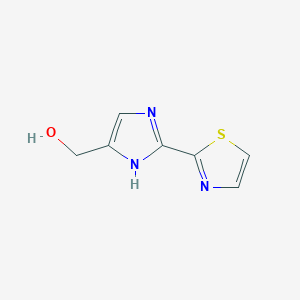
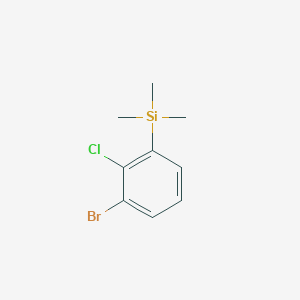


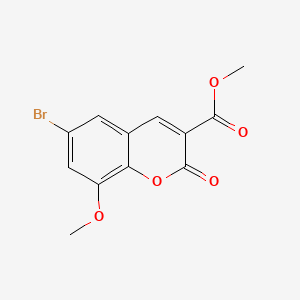

![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)

